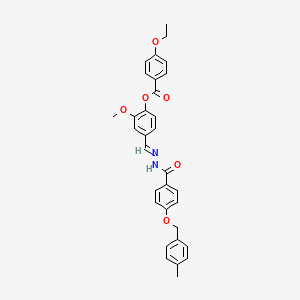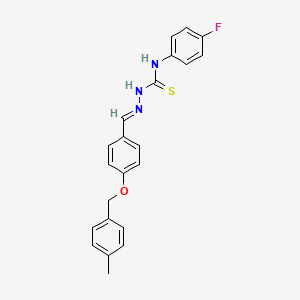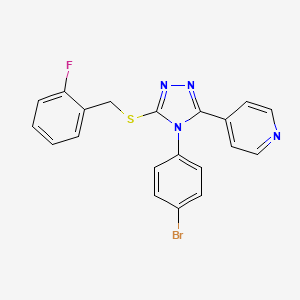![molecular formula C34H38N2O5 B12028167 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex molecule with the following chemical formula:
C31H33N3O5
. - It consists of several functional groups, including a benzoyl group, an ethylphenyl group, a morpholinyl group, and a pyrrolone ring.
- The compound’s systematic name is 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one .
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multiple steps due to its complex structure.
- Industrial production methods may involve custom synthesis or modification of related compounds.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
Oxidation: Use oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: React with nucleophiles (e.g., amines) to replace functional groups.
- Major products formed will vary based on the reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, potential as a drug candidate, or use in drug delivery systems.
Industry: Evaluate its applications in materials science, catalysis, or specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes).
- It may modulate cellular pathways, affecting cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct information on similar compounds. further research could reveal related structures.
Remember that this compound is rare, and detailed data may be limited.
Eigenschaften
Molekularformel |
C34H38N2O5 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H38N2O5/c1-3-25-10-12-27(13-11-25)31-30(33(38)34(39)36(31)17-7-16-35-18-20-40-21-19-35)32(37)29-15-14-28(22-24(29)2)41-23-26-8-5-4-6-9-26/h4-6,8-15,22,31,37H,3,7,16-21,23H2,1-2H3/b32-30+ |
InChI-Schlüssel |
JZQXYEVOUFGJNQ-NHQGMKOOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12028092.png)
![N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028106.png)

![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)
![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)





